Laidlomycin Propionate Potassium: A Technical Guide to its Chemical Structure and Synthesis
Laidlomycin Propionate Potassium: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and synthesis of laidlomycin (B1674327) propionate (B1217596) potassium, a semi-synthetic polyether ionophore antibiotic. Primarily used in veterinary medicine as a feed additive to improve growth rates and feed efficiency in cattle, a thorough understanding of its chemical properties and manufacturing process is crucial for researchers, scientists, and professionals involved in drug development and animal health. This document details the chemical identity of laidlomycin propionate potassium, outlines the biosynthetic production of its precursor, laidlomycin, through fermentation, and describes the subsequent chemical modifications to yield the final product. Experimental protocols, based on available literature, are provided to illustrate the key steps in its synthesis.
Chemical Structure and Properties
Laidlomycin propionate potassium is a complex macrocyclic polyether with a specific stereochemistry that is essential for its biological activity. It is the potassium salt of the propionate ester of laidlomycin.
The chemical identity and key properties of laidlomycin propionate potassium are summarized in the table below.
| Property | Value |
| IUPAC Name | potassium (2S,3R,4R)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate[1] |
| Molecular Formula | C₄₀H₆₅KO₁₃[1][2] |
| Molecular Weight | 793.03 g/mol [2] |
| CAS Number | 84799-02-0[1][2] |
| Synonyms | Cattlyst, Potassium laidlomycin propanoate, RS-11988[1][3] |
| Physical State | Off-white to grey colored granular solid. |
| Stereochemistry | Laidlomycin propionate potassium possesses 17 defined stereocenters, leading to a highly specific and biologically active stereoisomer.[4] |
Chemical Structure Visualization
The following diagram illustrates the two-dimensional chemical structure of laidlomycin propionate potassium.
Synthesis of Laidlomycin Propionate Potassium
The synthesis of laidlomycin propionate potassium is a semi-synthetic process that begins with the fermentation of a specific microorganism to produce the parent compound, laidlomycin. This is followed by chemical esterification and salt formation. The overall workflow is depicted in the following diagram.
Fermentation and Isolation of Laidlomycin
The initial and crucial step in the production of laidlomycin propionate potassium is the fermentation of the microorganism Streptoverticillium eurocidicum. This process yields the precursor molecule, laidlomycin.
Experimental Protocol: Fermentation and Isolation
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Microorganism: Streptoverticillium eurocidicum.
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Fermentation Medium: A nutrient-rich aqueous broth containing sources of assimilable carbon (e.g., fats, oils, free fatty acids, phospholipids) and nitrogen, along with other standard fermentation ingredients.[1]
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Fermentation Process: The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the production of laidlomycin.
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Isolation from Fermentation Broth:
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The pH of the fermentation broth is adjusted to above 10.5 with sodium hydroxide, leading to the formation of an emulsion.[1]
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The emulsion is then subjected to centrifugation (e.g., 6000 rpm for 15 minutes) to separate the mixture into a liquid layer and a wet solid layer containing the laidlomycin and biomass.[1]
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The wet solid is washed with water to remove soluble impurities.
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The washed solid is dried to yield a solid containing laidlomycin, which can then be further purified or directly used in the subsequent chemical synthesis steps. The resulting dry solid may contain 15% to 80% laidlomycin.[1]
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Chemical Synthesis: Esterification and Salt Formation
The isolated laidlomycin is then chemically converted to laidlomycin propionate potassium through a two-step process: esterification followed by salt formation.
Experimental Protocol: Chemical Synthesis
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Reactants and Reagents:
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Laidlomycin sodium salt (obtained from the isolation process)
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Propionic anhydride
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4-Dimethylaminopyridine (B28879) (DMAP) - Catalyst
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Methylene (B1212753) chloride - Solvent
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Potassium bicarbonate - for salt formation
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Esterification Procedure:
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A mixture of laidlomycin sodium salt, methylene chloride, and a catalytic amount of 4-dimethylaminopyridine is refluxed. During this step, water is removed by azeotropic distillation.[1]
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The reaction mixture is then cooled to approximately 20°C ± 5°C under a nitrogen atmosphere.[1]
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Propionic anhydride is added to the cooled mixture. The temperature is maintained at 20°C ± 5°C until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).[1]
-
-
Salt Formation and Purification:
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Upon completion of the esterification, water is added to the reaction mixture.[1]
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A solution of potassium bicarbonate is slowly added to precipitate the laidlomycin propionate potassium salt.[1]
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The mixture is aged for approximately one hour to ensure complete precipitation.[1]
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The precipitated product is collected by centrifugation or filtration.
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The final product is dried under vacuum at a temperature of approximately 65-70°C.[1]
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Note: The exact molar ratios of reactants and catalyst, as well as the specific reaction time, are not publicly detailed and would require optimization for a given scale of production.
Data Summary
The following table summarizes the key quantitative parameters mentioned in the available literature for the synthesis of laidlomycin propionate potassium.
| Parameter | Value/Condition | Source |
| Fermentation Organism | Streptoverticillium eurocidicum | [1] |
| Isolation - pH Adjustment | > 10.5 with NaOH | [1] |
| Isolation - Centrifugation | ~6000 rpm for 15 minutes | [1] |
| Esterification - Solvent | Methylene chloride | [1] |
| Esterification - Catalyst | 4-Dimethylaminopyridine (DMAP) | [1] |
| Esterification - Acylating Agent | Propionic anhydride | [1] |
| Esterification - Temperature | 20°C ± 5°C | [1] |
| Salt Formation - Reagent | Potassium bicarbonate | [1] |
| Drying Temperature | 65-70°C under vacuum | [1] |
Conclusion
This technical guide has provided a detailed overview of the chemical structure and synthesis of laidlomycin propionate potassium. The semi-synthetic approach, combining a fermentation step with subsequent chemical modifications, is a common strategy for the production of complex natural product-derived pharmaceuticals. While the general principles of the synthesis are well-documented, specific quantitative details for process optimization remain proprietary. The information presented herein serves as a valuable resource for researchers and professionals in the field of animal health and drug development, providing a solid foundation for further investigation and understanding of this important veterinary drug.
References
- 1. US20110082303A1 - Process for the manufacture of laidlomycin - Google Patents [patents.google.com]
- 2. Effects of laidlomycin propionate and monensin on the in vitro mixed ruminal microorganism fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
- 4. Laidlomycin propionate potassium [sitem.herts.ac.uk]
